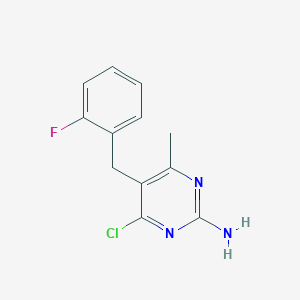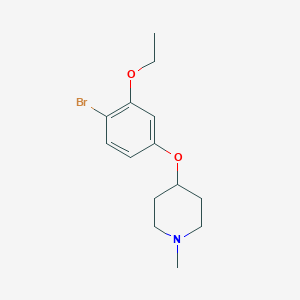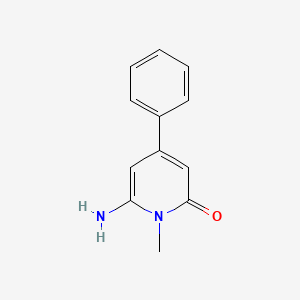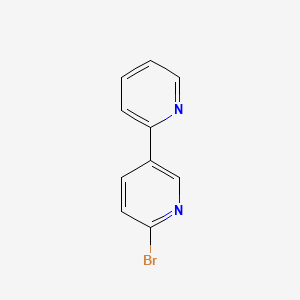
6'-Bromo-2,3'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6’-Bromo-2,3’-bipyridine is an organic compound with the molecular formula C10H7BrN2 It is a derivative of bipyridine, where a bromine atom is substituted at the 6’ position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Bromo-2,3’-bipyridine typically involves the bromination of 2,3’-bipyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like chloroform or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of 6’-Bromo-2,3’-bipyridine may involve similar bromination techniques but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions
6’-Bromo-2,3’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki, Stille, and Negishi couplings to form more complex bipyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Cross-Coupling Reactions: Palladium or nickel catalysts are often used in the presence of ligands and bases like triethylamine or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling with phenylboronic acid would yield 6’-phenyl-2,3’-bipyridine .
Aplicaciones Científicas De Investigación
6’-Bromo-2,3’-bipyridine has several applications in scientific research:
Coordination Chemistry: It is used as a ligand to form coordination complexes with transition metals, which are studied for their catalytic and electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mecanismo De Acción
The mechanism of action of 6’-Bromo-2,3’-bipyridine in coordination chemistry involves its ability to coordinate with metal centers through its nitrogen atoms. This coordination can alter the electronic properties of the metal center, making it more reactive or stabilizing certain oxidation states . The specific pathways and molecular targets depend on the metal and the overall structure of the complex formed.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-2,2’-bipyridine: Similar in structure but with the bromine atom at the 6 position of the 2,2’-bipyridine.
4,4’-Dibromo-2,2’-bipyridine: Contains two bromine atoms at the 4 and 4’ positions.
2-Bromo-6-(2-pyridyl)pyridine: Another brominated bipyridine derivative with different substitution patterns.
Uniqueness
6’-Bromo-2,3’-bipyridine is unique due to its specific substitution pattern, which can influence its reactivity and the types of complexes it forms. This makes it particularly useful in certain catalytic applications and materials science .
Propiedades
Número CAS |
342618-54-6 |
|---|---|
Fórmula molecular |
C10H7BrN2 |
Peso molecular |
235.08 g/mol |
Nombre IUPAC |
2-bromo-5-pyridin-2-ylpyridine |
InChI |
InChI=1S/C10H7BrN2/c11-10-5-4-8(7-13-10)9-3-1-2-6-12-9/h1-7H |
Clave InChI |
MYKJUTJKRCFNNV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=CN=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



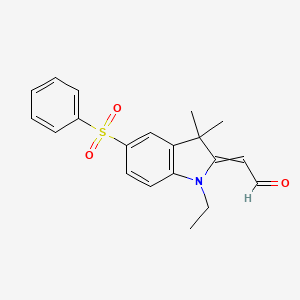
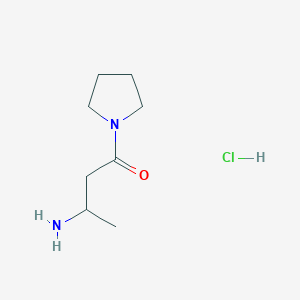
![1-(tert-butoxycarbonyl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B13938274.png)
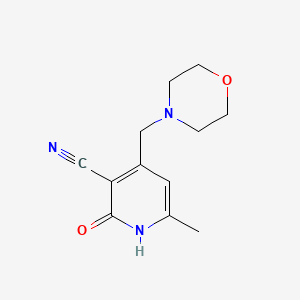
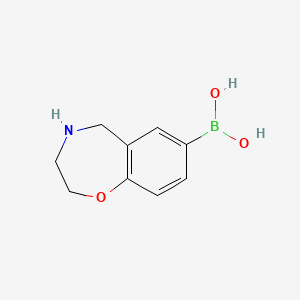

![9-chloro-8,12-dimethylbenzo[a]acridine](/img/structure/B13938288.png)
